molecular formula C24H26BrNO2S2 B12148583 (5Z)-3-(4-bromophenyl)-5-[4-(octyloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one

(5Z)-3-(4-bromophenyl)-5-[4-(octyloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B12148583
M. Wt: 504.5 g/mol
InChI Key: PIISPCDPVLBPIV-XLNRJJMWSA-N
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Description

(5Z)-3-(4-bromophenyl)-5-[4-(octyloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one is a synthetic organic compound that belongs to the thiazolidinone family. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a bromophenyl group, and an octyloxybenzylidene moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of (5Z)-3-(4-bromophenyl)-5-[4-(octyloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the thiazolidinone ring: This can be achieved by reacting a suitable amine with carbon disulfide and an alkyl halide under basic conditions.

    Introduction of the bromophenyl group: This step involves the bromination of a phenyl ring using bromine or a brominating agent.

    Attachment of the octyloxybenzylidene moiety: This can be done through a condensation reaction between an aldehyde and an octyloxybenzene derivative.

Industrial production methods may involve optimizing these steps to increase yield and purity, as well as scaling up the reactions to meet production demands.

Chemical Reactions Analysis

(5Z)-3-(4-bromophenyl)-5-[4-(octyloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the thioxo group to a thiol or thioether.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

(5Z)-3-(4-bromophenyl)-5-[4-(octyloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound has shown potential as an antimicrobial agent, with studies indicating its effectiveness against certain bacterial and fungal strains.

    Medicine: Research is ongoing to explore its potential as an anti-inflammatory and anticancer agent, with some studies suggesting it may inhibit specific enzymes or pathways involved in these diseases.

    Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (5Z)-3-(4-bromophenyl)-5-[4-(octyloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. For example, in its antimicrobial activity, it may inhibit the synthesis of essential proteins or disrupt the integrity of microbial cell membranes. In its potential anticancer activity, it may interfere with cell signaling pathways or induce apoptosis in cancer cells.

Comparison with Similar Compounds

Similar compounds to (5Z)-3-(4-bromophenyl)-5-[4-(octyloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one include other thiazolidinone derivatives, such as:

    (5Z)-3-(4-chlorophenyl)-5-[4-(octyloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one: This compound has a chlorophenyl group instead of a bromophenyl group, which may result in different chemical reactivity and biological activity.

    (5Z)-3-(4-methylphenyl)-5-[4-(octyloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one: The presence of a methyl group instead of a bromine atom can influence the compound’s properties and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C24H26BrNO2S2

Molecular Weight

504.5 g/mol

IUPAC Name

(5Z)-3-(4-bromophenyl)-5-[(4-octoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C24H26BrNO2S2/c1-2-3-4-5-6-7-16-28-21-14-8-18(9-15-21)17-22-23(27)26(24(29)30-22)20-12-10-19(25)11-13-20/h8-15,17H,2-7,16H2,1H3/b22-17-

InChI Key

PIISPCDPVLBPIV-XLNRJJMWSA-N

Isomeric SMILES

CCCCCCCCOC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)C3=CC=C(C=C3)Br

Canonical SMILES

CCCCCCCCOC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)C3=CC=C(C=C3)Br

Origin of Product

United States

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